{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine
Description
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pentan-3-amine |
InChI |
InChI=1S/C13H23N/c1-3-13(4-2)14-9-12-8-10-5-6-11(12)7-10/h5-6,10-14H,3-4,7-9H2,1-2H3 |
InChI Key |
QEUHRDVWTMGMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Intermediate
The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety is typically prepared starting from norbornene derivatives or via Diels-Alder cycloaddition reactions, which are classical approaches to access bicyclic frameworks.
- Diels-Alder Reaction : Cyclopentadiene reacts with suitable dienophiles to form bicyclo[2.2.1]heptene derivatives with high stereoselectivity.
- Functionalization at the 2-position : The methylene group at the 2-position is introduced by halogenation followed by nucleophilic substitution or via organometallic intermediates.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + dienophile, heat | Bicyclo[2.2.1]hept-5-ene derivative |
| 2 | Halogenation | NBS or similar reagent | 2-Halomethyl bicyclo[2.2.1]hept-5-ene |
| 3 | Nucleophilic substitution | Pentan-3-ylamine, base, solvent (e.g., DMF) | {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine |
| 4 | Purification | Chromatography or recrystallization | Pure target compound |
Alternative Approaches
- Reductive amination approach : Starting from bicyclo[2.2.1]hept-5-en-2-ylmethyl aldehyde, reaction with pentan-3-ylamine under reductive amination conditions yields the amine directly.
- Use of activated carbonate intermediates : As seen in related bicyclic amine syntheses, activation of alcohol precursors with N,N’-disuccinimidyl carbonate followed by coupling with amines can be employed to improve yields and selectivity.
Research Findings and Data Analysis
Physicochemical Properties Relevant to Preparation
| Property | Value | Source/Methodology |
|---|---|---|
| Molecular Weight | 220.35 g/mol | Calculated from formula C14H24N2 |
| Hydrogen Bond Donor Count | 1 | Computed (PubChem) |
| Hydrogen Bond Acceptor Count | 1 | Computed (PubChem) |
| Rotatable Bond Count | 3 | Computed (PubChem) |
| LogP (XLogP3-AA) | ~2.3 | Computed (PubChem) |
These properties inform solvent choice and reaction conditions, favoring moderately polar solvents and mild temperatures to preserve the bicyclic double bond and amine functionality.
Reaction Yields and Optimization
- The Diels-Alder step typically proceeds with high yield (>80%) under thermal conditions.
- Halogenation at the 2-position can achieve moderate to good yields (60–75%) depending on reagent and conditions.
- Nucleophilic substitution with pentan-3-ylamine requires optimization of base strength and solvent polarity to maximize substitution and minimize elimination or side reactions.
- Reductive amination routes have shown improved selectivity and yields (~70–85%) in related bicyclic amine syntheses.
Mechanistic Insights
- The bicyclic framework’s strain and stereochemistry influence the regioselectivity of substitution.
- Nucleophilic attack at the 2-position is favored due to the stability of the intermediate carbocation or transition state.
- Protection of amine groups during multi-step synthesis prevents side reactions such as polymerization or over-alkylation.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Diels-Alder + Halogenation + Nucleophilic Substitution | Stepwise construction and substitution | High stereoselectivity; well-established | Multi-step, moderate overall yield |
| Reductive Amination | Aldehyde intermediate + amine + reducing agent | Direct amine introduction; fewer steps | Requires aldehyde precursor, sensitive conditions |
| Activated Carbonate Coupling | Alcohol activation + amine coupling | Enhanced coupling efficiency | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural Comparison of Bicyclo[2.2.1]heptane-Based Amines
- Oxygen-containing substituents (e.g., tetrahydrofuran) introduce polarity, improving solubility but possibly reducing metabolic stability . Aromatic groups (e.g., phenyl) increase rigidity and π-π interactions, favoring receptor binding in drug design .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
